Cdp-840
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Overview
Description
CDP-840 is a selective and potent inhibitor of phosphodiesterase type IV (PDE4). This compound has been primarily investigated for its potential anti-inflammatory effects, particularly in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
The synthesis of CDP-840 involves the palladium(II)-catalyzed 1,4-addition of arylboronic acids to β-arylenals. This reaction proceeds smoothly in acetone-water at temperatures ranging from 10 to 25°C in the presence of Pd(S,S-chiraphos)(PhCN)22 (0.5 mol%), AgX (X=BF4, SbF6, 10 mol%) and aqueous 42% HBF4 . This method provides a short-step synthesis of optically active (+)-®-CDP-840 with high enantioselectivity.
Chemical Reactions Analysis
CDP-840 undergoes various chemical reactions, including:
Substitution: Modifications on the R4 phenyl group, such as p-Cl substitution, have been shown to influence the compound’s metabolic stability.
Common reagents and conditions used in these reactions include liver microsomes, NADPH-generating systems, and various solvents. The major products formed from these reactions are oxidative metabolites and phase II conjugates .
Scientific Research Applications
CDP-840 has been extensively studied for its potential therapeutic applications:
Mechanism of Action
CDP-840 exerts its effects by inhibiting the cyclic-AMP-specific isoenzyme phosphodiesterase 4 (PDE4), which is predominantly found in proinflammatory cells. Inhibition of PDE4 elevates intracellular cAMP levels, thereby inhibiting the release of inflammatory mediators . This action dampens the inflammatory response, which is expected to translate to clinical benefits in inflammatory diseases such as asthma and COPD .
Comparison with Similar Compounds
CDP-840 is compared with other PDE4 inhibitors such as rolipram and piclamilast. Unlike rolipram, which shows heterogeneity in inhibiting PDE4 isoenzymes, this compound acts as a simple competitive inhibitor of all PDE4 isoenzymes . This unique property makes this compound a valuable compound for studying PDE4 inhibition without the complexity of multiple binding conformers.
Similar Compounds
Properties
IUPAC Name |
4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUUPXBCDMQYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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